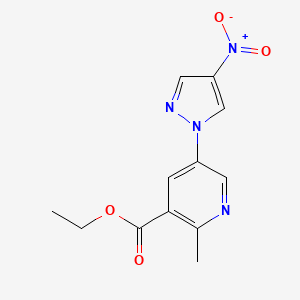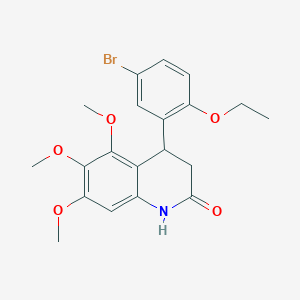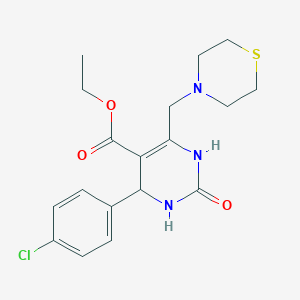![molecular formula C16H24ClNO2 B4226009 N-[4-(allyloxy)-3-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4226009.png)
N-[4-(allyloxy)-3-methoxybenzyl]cyclopentanamine hydrochloride
Übersicht
Beschreibung
N-[4-(allyloxy)-3-methoxybenzyl]cyclopentanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PAC-1 and is a small molecule that has shown promising results in cancer research. PAC-1 is a cycloalkylamine derivative that has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In
Wissenschaftliche Forschungsanwendungen
PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to induce apoptosis in cancer cells by activating procaspase-3, an enzyme that plays a critical role in the apoptotic pathway. In addition to its anti-cancer properties, PAC-1 has also been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of PAC-1 involves the activation of procaspase-3, which is an inactive precursor of caspase-3, a key enzyme in the apoptotic pathway. PAC-1 binds to procaspase-3 and induces a conformational change that activates the enzyme, leading to the induction of apoptosis in cancer cells. This mechanism of action is specific to cancer cells and does not affect normal cells, making PAC-1 a promising candidate for cancer treatment.
Biochemical and Physiological Effects
PAC-1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the viability of cancer cells. In addition to its anti-cancer properties, PAC-1 has also been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress-induced damage, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PAC-1 in lab experiments is its specificity for cancer cells. It does not affect normal cells, making it a potential candidate for cancer treatment. Another advantage is its ability to induce apoptosis in cancer cells, making it a potent anti-cancer agent. However, one limitation of using PAC-1 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further investigated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for PAC-1 research. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further research is also needed to investigate its toxicity and potential side effects before it can be used in clinical trials.
Conclusion
In conclusion, N-[4-(allyloxy)-3-methoxybenzyl]cyclopentanamine hydrochloride, or PAC-1, is a promising compound that has shown potential therapeutic applications in cancer treatment and neuroprotection. Its mechanism of action involves the activation of procaspase-3, leading to the induction of apoptosis in cancer cells. While there are limitations to its use in lab experiments, further research is needed to investigate its potential as a combination therapy and neuroprotective agent. PAC-1 has the potential to be a potent anti-cancer agent and a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-10-19-15-9-8-13(11-16(15)18-2)12-17-14-6-4-5-7-14;/h3,8-9,11,14,17H,1,4-7,10,12H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPDWKQWJHCHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCC2)OCC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-N'-[4-(4-morpholinyl)-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl]-1,3-propanediamine](/img/structure/B4225935.png)
![ethyl 5-propyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4225943.png)
![N-(3-bromophenyl)-2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4225946.png)
![5-(3,5-dimethyl-1H-pyrazol-1-yl)-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B4225953.png)
![N-[4-(allyloxy)-2-chloro-5-ethoxybenzyl]-2-methylcyclohexanamine hydrochloride](/img/structure/B4225956.png)
![N-(3-chlorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4225959.png)


![{4-[2-(cyclopentyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}(phenyl)methanone](/img/structure/B4225966.png)
![10-[4-(4-morpholinyl)-3-nitrobenzoyl]-10H-phenothiazine](/img/structure/B4225967.png)


![2-[(N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4225988.png)
![4-cyano-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B4225991.png)